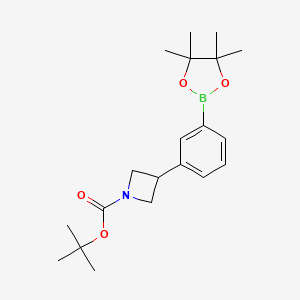![molecular formula C54H82N2O8 B15159014 3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid CAS No. 820216-68-0](/img/structure/B15159014.png)
3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple benzamido groups and octyloxy side chains, contributing to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 3,5-bis(octyloxy)benzoic acid.
Amidation Reaction: The intermediate compounds undergo amidation reactions with appropriate amines to form the benzamido groups.
Final Assembly: The final step involves the coupling of these intermediates to form the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The benzamido and octyloxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamido derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the development of advanced materials and coatings with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid involves its interaction with molecular targets and pathways. The benzamido groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. The octyloxy side chains may enhance the compound’s solubility and membrane permeability, facilitating its activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(octyloxy)benzoic acid: A simpler analog with fewer benzamido groups.
4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid: Another benzamido derivative with different substituents.
Uniqueness
3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid is unique due to its multiple benzamido groups and octyloxy side chains, which confer distinct chemical and physical properties. These features make it particularly valuable for specific research and industrial applications.
Properties
CAS No. |
820216-68-0 |
|---|---|
Molecular Formula |
C54H82N2O8 |
Molecular Weight |
887.2 g/mol |
IUPAC Name |
3,5-bis[(3,5-dioctoxybenzoyl)amino]-4-methylbenzoic acid |
InChI |
InChI=1S/C54H82N2O8/c1-6-10-14-18-22-26-30-61-46-34-43(35-47(40-46)62-31-27-23-19-15-11-7-2)52(57)55-50-38-45(54(59)60)39-51(42(50)5)56-53(58)44-36-48(63-32-28-24-20-16-12-8-3)41-49(37-44)64-33-29-25-21-17-13-9-4/h34-41H,6-33H2,1-5H3,(H,55,57)(H,56,58)(H,59,60) |
InChI Key |
JULSZSGZAUCSOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2C)NC(=O)C3=CC(=CC(=C3)OCCCCCCCC)OCCCCCCCC)C(=O)O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Methanesulfinyl)phenyl]acetaldehyde](/img/structure/B15158934.png)
![Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B15158942.png)
![(2S)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid](/img/structure/B15158955.png)


![4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one](/img/structure/B15158986.png)
![4-(4-Fluorophenoxy)-N-[2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15158990.png)


![3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B15159018.png)


![2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol](/img/structure/B15159031.png)
![2,5-Pyrrolidinedione, 1-[[4-(hydroxymethyl)benzoyl]oxy]-](/img/structure/B15159034.png)
